Cas no 90170-09-5 (Benzenamine, N,N-dimethyl-4-[3-(9-phenanthrenyl)propyl]-)
![Benzenamine, N,N-dimethyl-4-[3-(9-phenanthrenyl)propyl]- structure](https://www.kuujia.com/scimg/cas/90170-09-5x500.png)
90170-09-5 structure
Product name:Benzenamine, N,N-dimethyl-4-[3-(9-phenanthrenyl)propyl]-
Benzenamine, N,N-dimethyl-4-[3-(9-phenanthrenyl)propyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N,N-dimethyl-4-[3-(9-phenanthrenyl)propyl]-
- N,N-dimethyl-4-(3-phenanthren-9-ylpropyl)aniline
- N,N-DIMETHYL-4-[3-(PHENANTHREN-9-YL)PROPYL]ANILINE
- 90170-09-5
- DTXSID00848545
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- Inchi: InChI=1S/C25H25N/c1-26(2)22-16-14-19(15-17-22)8-7-10-21-18-20-9-3-4-11-23(20)25-13-6-5-12-24(21)25/h3-6,9,11-18H,7-8,10H2,1-2H3
- InChI Key: QAHCFZTYUMYXKC-UHFFFAOYSA-N
- SMILES: CN(C)C1=CC=C(C=C1)CCCC2=CC3=CC=CC=C3C4=CC=CC=C42
Computed Properties
- Exact Mass: 339.198699802g/mol
- Monoisotopic Mass: 339.198699802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 3.2Ų
Benzenamine, N,N-dimethyl-4-[3-(9-phenanthrenyl)propyl]- Related Literature
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Oliver D. John Food Funct., 2020,11, 6946-6960
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